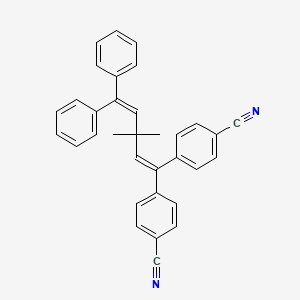
4,4'-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two benzonitrile groups attached to a central penta-diene structure, which is further substituted with dimethyl and diphenyl groups. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dimethyl-5,5-diphenylpenta-1,4-diene with benzonitrile under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dimethyl-1-pentene
- 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
- 1,4-Pentadien-3-one, 1,5-diphenyl-
Uniqueness
What sets 4,4’-(3,3-Dimethyl-5,5-diphenylpenta-1,4-diene-1,1-diyl)dibenzonitrile apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Properties
CAS No. |
54008-18-3 |
|---|---|
Molecular Formula |
C33H26N2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-[1-(4-cyanophenyl)-3,3-dimethyl-5,5-diphenylpenta-1,4-dienyl]benzonitrile |
InChI |
InChI=1S/C33H26N2/c1-33(2,21-31(27-9-5-3-6-10-27)28-11-7-4-8-12-28)22-32(29-17-13-25(23-34)14-18-29)30-19-15-26(24-35)16-20-30/h3-22H,1-2H3 |
InChI Key |
RNXPCDNLHZIGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C=C(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















